Cetiedil - 14176-10-4

Cetiedil

Catalog Number: EVT-428325
CAS Number: 14176-10-4
Molecular Formula: C20H31NO2S
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cetiedil is a member of azepanes.

Papaverine

Compound Description: Papaverine is an opium alkaloid known for its vasodilatory effects. It is used to relax smooth muscles, particularly in blood vessels, thereby widening them and improving blood flow [].

Relevance: Papaverine serves as a pharmacological comparator to cetiedil due to their shared vasodilatory properties. Studies have compared their cardiovascular effects, indicating that while both drugs induce similar effects, papaverine often exhibits greater potency []. Additionally, papaverine acts as an internal standard in a gas chromatographic assay developed to measure cetiedil concentrations in human plasma [].

Aminophylline

Compound Description: Aminophylline, a bronchodilator, relaxes smooth muscles in the airways, improving airflow in conditions like asthma [].

Relevance: Similar to papaverine, aminophylline serves as another comparative agent for assessing cetiedil's cardiovascular effects. Research suggests that although aminophylline shares qualitative effects with both papaverine and cetiedil, it generally demonstrates lower potency compared to papaverine [].

Orciprenaline

Compound Description: Orciprenaline, a β₂ adrenergic receptor agonist, functions as a bronchodilator by relaxing airway smooth muscles [].

Relevance: Orciprenaline is included in studies comparing the bronchodilatory activity of various drugs, including cetiedil. In a clinical trial involving asthmatic patients, cetiedil showed superior efficacy in blocking exercise-induced bronchospasm compared to orciprenaline and theophylline [].

Theophylline

Compound Description: Theophylline, a bronchodilator, belongs to the methylxanthine class and relaxes airway smooth muscles [].

Relevance: Comparable to orciprenaline, theophylline is included in comparative studies investigating the bronchodilatory effects of different drugs, alongside cetiedil [].

Bepridil

Compound Description: Bepridil, a calcium channel blocker, primarily acts on the heart and blood vessels, exhibiting vasodilatory effects []. Like cetiedil, it is also recognized as a calmodulin antagonist [].

Relevance: Bepridil displays a close structural and functional relationship with cetiedil. Both compounds share an intracellular site of action, acting as calmodulin antagonists. They both inhibit thyroid hormone stimulation of Ca2+-ATPase activity in human red blood cells. Notably, both compounds exhibit greater inhibitory effects on thyroid hormone-stimulated Ca2+-ATPase activity compared to their effects on basal enzyme activity []. Research suggests that both bepridil and cetiedil interact directly with calmodulin, competitively inhibiting Ca2+-dependent interactions of calmodulin with erythrocyte membranes [].

Trifluoperazine

Compound Description: Trifluoperazine is a typical antipsychotic medication primarily used to treat schizophrenia. It also exhibits calmodulin antagonism [].

Relevance: Trifluoperazine serves as a reference compound for calmodulin inhibition. Studies demonstrate that bepridil, cetiedil, and trifluoperazine share the ability to inhibit Ca2+-dependent calmodulin binding to erythrocyte membranes and reduce calmodulin activation of membrane Ca2+-ATPase, suggesting common calmodulin-inhibitory properties [].

AH5183

Compound Description: AH5183 is a potent inhibitor of acetylcholine uptake into isolated synaptic vesicles. It exhibits a mixed noncompetitive inhibition pattern [].

Relevance: Research has compared the effects of AH5183 and cetiedil on acetylcholine (ACh) transport by isolated synaptic vesicles. Although both compounds inhibit ACh transport, they demonstrate different mechanisms of action. While cetiedil acts as a competitive inhibitor, AH5183 exhibits a mixed noncompetitive inhibition pattern, indicating distinct binding sites [].

MR16728

Compound Description: MR16728 is a cetiedil analogue that enhances A23187-evoked acetylcholine release [].

Relevance: MR16728 is structurally related to cetiedil and shares the ability to enhance spontaneous Ca2+-independent ACh release from Torpedo marmorata electric organ synaptosomes []. This finding suggests that while both compounds modulate ACh release, their precise mechanisms and effects might differ, highlighting subtle structure-activity relationships within this compound class.

Quinidine

Compound Description: Quinidine, a class IA antiarrhythmic agent, blocks potassium channels in the heart, influencing cardiac rhythm [].

Relevance: Quinidine is a known inhibitor of the Gardos channel, a calcium-activated potassium channel in erythrocytes. Studies use quinidine to distinguish between the acetylphenylhydrazine-induced potassium permeability pathway and the Gardos pathway. While quinidine inhibits potassium movement through the Gardos channel, it does not affect the acetylphenylhydrazine pathway []. This difference highlights the specific action of cetiedil on the Gardos channel, contrasting it with other potassium channel blockers like quinidine.

2-[N-(5-Ethyl-2-methylpiperidino)]ethyl triphenylethanoate

Compound Description: 2-[N-(5-Ethyl-2-methylpiperidino)]ethyl triphenylethanoate is a cetiedil analogue exhibiting potent inhibitory activity against the IKca channel in erythrocytes [].

Relevance: This compound serves as a lead compound for developing more potent and selective blockers of the IKca channel. Structure-activity relationship studies have been conducted based on this compound, revealing the importance of lipophilicity and specific structural features for enhancing potency [].

Clotrimazole

Compound Description: Clotrimazole, an antifungal medication, also exhibits inhibitory activity against the IKca channel in erythrocytes [].

Relevance: Similar to 2-[N-(5-Ethyl-2-methylpiperidino)]ethyl triphenylethanoate, clotrimazole serves as a lead compound for designing more potent and selective IKca channel blockers. Structure-activity relationship studies, focusing on its trityl group, imidazole moiety, and substituent effects, have been conducted [].

l-[9-(Benzyl)fluoren-9-yl)]-4-(N-5-ethyl-2-methylpiperidino)-but-2-yne

Compound Description: l-[9-(Benzyl)fluoren-9-yl)]-4-(N-5-ethyl-2-methylpiperidino)-but-2-yne is a cetiedil analogue demonstrating potent IKca channel blocking activity [].

Relevance: This compound emerged as one of the most potent IKca channel blockers among the synthesized cetiedil analogues. Its high potency highlights the significance of lipophilicity and specific structural features for enhancing activity [].

l-[(9-Benzyl)fluoren-9-yl)]-4-(N, N-dibutylamino)-but-2-yne

Compound Description: l-[(9-Benzyl)fluoren-9-yl)]-4-(N, N-dibutylamino)-but-2-yne represents another potent IKca channel blocker structurally related to cetiedil [].

Relevance: Similar to l-[9-(Benzyl)fluoren-9-yl)]-4-(N-5-ethyl-2-methylpiperidino)-but-2-yne, this open-chain analogue also exhibits high potency against the IKca channel, further emphasizing the structure-activity relationships within this series [].

3-{N-[l-(2-Chlorophenyl)-l,l-diphenyl]methyl} aminopyridine

Compound Description: 3-{N-[l-(2-Chlorophenyl)-l,l-diphenyl]methyl} aminopyridine is a clotrimazole analogue that demonstrates good inhibitory activity against the IKca channel [].

Relevance: This compound belongs to the clotrimazole analogue series and exhibits significant IKca channel blocking activity, contributing to the understanding of the structure-activity relationships within this group [].

Tris-(4-chlorophenyl)-methanol

Compound Description: Tris-(4-chlorophenyl)-methanol, a clotrimazole analogue lacking the amino group, shows notable IKca channel blocking activity and high lipophilicity [].

Relevance: This compound, part of the non-amino clotrimazole analogue series, exhibits good IKca channel blocking activity and correlates with its high lipophilicity. This finding further elucidates the structure-activity relationships within this series and the importance of lipophilicity for activity [].

Synthesis Analysis

The synthesis of cetiedil involves several key steps:

  1. Clemmensen Reduction: The initial step is the Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid, which yields cyclohexyl (thiophen-3-yl)acetic acid.
  2. Esterification: The resulting acid is then esterified with 1-(2-chloroethyl)azepane to produce cetiedil.

Technical Details

  • The Clemmensen reduction typically requires zinc amalgam and hydrochloric acid as reducing agents.
  • The esterification process involves using a base such as sodium hydroxide to form the sodium salt of the acid before reacting it with the azepane derivative .

Industrial production scales up these methods, optimizing reaction conditions to maximize yield and purity. The final product is often prepared as an injectable solution containing cetiedil, sodium chloride, and water for injection .

Molecular Structure Analysis

Cetiedil has a complex molecular structure that can be described as follows:

  • Chemical Formula: C15_{15}H23_{23}NO2_2S
  • Molecular Weight: Approximately 277.42 g/mol
  • Key Features:
    • A seven-membered azepane ring that contributes to its pharmacological activity.
    • A thiophene moiety that enhances its chemical reactivity and biological interactions.

The molecular structure allows cetiedil to interact effectively with cellular targets, particularly in red blood cells, influencing their behavior in conditions such as sickle cell anemia .

Chemical Reactions Analysis

Cetiedil undergoes various chemical reactions, including:

  1. Oxidation: The thiophene ring can be oxidized under specific conditions using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: The azepane ring can be reduced using lithium aluminum hydride, yielding different derivatives.
  3. Substitution: The ester group can participate in nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

  • Oxidation typically requires acidic conditions to facilitate the reaction.
  • Reductive processes are often carried out under an inert atmosphere to prevent oxidation of sensitive groups.
  • Substitution reactions may require heating or the presence of catalysts to enhance reactivity .
Mechanism of Action

Cetiedil exerts its pharmacological effects primarily through the following mechanisms:

  1. Inhibition of Platelet Aggregation: Cetiedil inhibits platelet aggregation induced by thrombin and arachidonic acid, which is crucial in preventing thrombus formation in cardiovascular diseases .
  2. Regulation of Ion Transport: It stimulates potassium ion release while inhibiting phosphate uptake in red blood cells, which is essential for reducing sickling in sickle cell anemia .
  3. Calcium Activation Blockade: Cetiedil blocks intermediate calcium-activated pathways that are involved in cellular signaling processes related to vascular tone and red blood cell stability .

These actions contribute to its therapeutic effects in managing sickle cell disease and other vascular disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of cetiedil include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol, which aids in formulation for pharmaceutical applications.
  • Melting Point: The melting point ranges around 70–75 °C, indicating stability under standard storage conditions.

Relevant Data

  • Cetiedil has demonstrated a significant concentration-dependent effect on cellular mechanisms at micro-molar concentrations, showcasing its potency .
Applications

Cetiedil has diverse applications across several fields:

  1. Medical Applications:
    • Primarily used for treating sickle cell anemia by preventing red blood cell sickling.
    • Explored for potential benefits in other cardiovascular diseases due to its vasodilatory effects.
  2. Research Applications:
    • Utilized as a model compound in studies involving azepane and thiophene chemistry.
    • Investigated for its effects on cellular mechanisms, particularly regarding ion transport and platelet function .
  3. Industrial Applications:
    • Incorporated into pharmaceutical formulations aimed at treating vascular conditions, demonstrating its significance in drug development .
Introduction to Cetiedil

Historical Discovery and Development of Cetiedil

Cetiedil was first synthesized in 1967 by French chemists Robba and Le Guen, representing a novel chemical entity explored for its vascular effects [3] [4]. Early pharmacological characterization revealed its dual activity as a vasodilator and weak muscarinic receptor antagonist, prompting initial clinical investigations for conditions including peripheral vascular disorders and asthma [4] [8]. Significant interest emerged when McNeil Pharmaceutical Company advanced cetiedil citrate injection (containing 5 mg/mL cetiedil citrate) into development for sickle cell crisis treatment, based on clinical evidence demonstrating its superiority over placebo in reducing painful sites and shortening crisis duration [1]. A pivotal clinical trial established that cetiedil citrate at 0.4 mg/kg significantly reduced painful sites and shortened total crisis time compared to placebo across all four treatment days [1].

The development pathway encountered substantial formulation challenges due to the compound's inherent instability in solution. Initial clinical supply batches stored at controlled room temperature (20–25°C) demonstrated insufficient stability, with shelf life predictions limited to 1.66–1.8 years, falling below the desired 2–3 year commercial requirement [1]. Comprehensive kinetic studies conducted between 1978–2020 systematically investigated degradation mechanisms, pH profiles, and temperature dependencies, ultimately establishing that refrigerated storage (2–8°C) was essential to achieve a viable 3-year expiry dating [1]. This formulation history exemplifies the interplay between chemical instability and pharmaceutical development hurdles for promising therapeutic agents.

Table 1: Key Milestones in Cetiedil Development

YearDevelopment MilestoneResearch Group/Company
1967Initial synthesis and structural characterizationRobba and Le Guen
1976-1978Early pharmacological profiling and human experience studiesMultiple European research groups
1984Clinical efficacy demonstrated in sickle cell crisisMcNeil Pharmaceutical Company
1987Mechanism studies on cholinergic inhibitionTorpedo electric organ research model
2000-2020Comprehensive stability modeling and expiry extension solutionsPharmaceutical development teams

Chemical Identity and Structural Classification

Cetiedil is chemically designated as 2-(azepan-1-yl)ethyl 2-cyclohexyl-2-(thiophen-3-yl)acetate, with a molecular formula of C₂₀H₃₁NO₂S and a molecular weight of 349.53 g/mol [3] [7] [9]. The compound exists as a racemate at the chiral center adjacent to the cyclohexyl and thiophene groups, with no commercial isolation of enantiomers despite documented stereochemical influences on potassium channel blocking activity [9]. The citrate salt form (molecular weight 541.66 g/mol) is commonly employed in pharmaceutical formulations to enhance solubility and stability [7].

Structurally, cetiedil contains three distinct moieties: (1) a seven-membered azepane (hexahydroazepine) ring connected via (2) an ethyl ester linkage to (3) a disubstituted acetic acid backbone bearing both cyclohexyl and thiophen-3-yl groups [3] [9]. This unique architecture classifies it within the azepane class of organic compounds, characterized by a saturated seven-membered heterocycle containing one nitrogen atom [3] [9]. The compound's hydrophobic domains (cyclohexyl and azepane rings) combined with its polar ester group and electron-rich thiophene ring contribute to its amphiphilic character and membrane-targeting properties.

Table 2: Structural Classification and Properties of Cetiedil

Structural FeatureChemical SubunitFunctional Significance
HeterocycleAzepane (hexahydro-1H-azepine)Tertiary amine provides basic character and cation interaction capability
Aromatic systemThiophene-3-ylPlanar heteroaromatic ring enabling π-interactions
Aliphatic ringCyclohexylHydrophobic domain promoting membrane partitioning
Linking groupEthyl esterMetabolic vulnerability site; confers partial polarity
Chiral centerα-Carbon to carbonylStereochemical influence on target interactions

The compound's synthesis historically proceeded through Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to yield cyclohexyl(thiophen-3-yl)acetic acid, followed by esterification with 1-(2-chloroethyl)azepane [3]. Contemporary synthetic approaches have enabled the production of enantiomerically pure forms for pharmacological studies, confirming differential activity at potassium channels between stereoisomers [4]. The compound appears as a white crystalline solid in its pure form and exhibits limited aqueous solubility in its free base form, necessitating salt formation (citrate) for parenteral administration [1] [7].

Pharmacological Classification and Therapeutic Scope

Cetiedil is pharmacologically classified as a peripheral vasodilator (ATC code: C04AX26) with multimodal mechanisms of action [7] [9]. Its primary therapeutic application emerged in the management of sickle cell crisis, where it demonstrates unique antisickling properties distinct from conventional vasodilators [1] [9]. The drug's efficacy in sickle cell disease stems from its ability to inhibit intermediate-conductance calcium-activated potassium channels (IK channels) in erythrocytes, thereby reducing potassium and water loss that promotes hemoglobin S polymerization and cellular sickling [4] [9]. Additionally, cetiedil exhibits membrane-modulating effects through inhibition of membrane-bound ATPases and modulation of erythrocyte permeability to cations and anions, collectively reducing cellular dehydration and sickling tendency [9].

Beyond its antisickling effects, cetiedil demonstrates several complementary pharmacological actions contributing to its therapeutic profile. The compound acts as a phosphodiesterase inhibitor, elevating intracellular cyclic AMP concentrations that may contribute to vasodilatory and anti-aggregatory effects [9]. In vascular smooth muscle, it promotes relaxation through mechanisms partially independent of its potassium channel blockade [4]. Cetiedil additionally inhibits platelet aggregation and reduces plasma and blood viscosity along with plasma fibrinogen levels, creating a favorable hemorheological profile for microcirculatory disorders [9]. Early studies also documented weak anticholinergic activity (approximately 400-fold weaker than atropine) and inhibition of acetylcholine release from neuronal tissues, though the clinical relevance of these effects remains secondary [8] [10].

Table 3: Pharmacological Targets and Therapeutic Implications of Cetiedil

Pharmacological TargetBiological EffectTherapeutic Consequence
Calcium-activated K⁺ channels (IK)Reduced K⁺ efflux from erythrocytesAntisickling effect through reduced cellular dehydration
PhosphodiesteraseIncreased intracellular cAMPVasodilation and platelet inhibition
Membrane ATPasesAltered cation transportImproved erythrocyte hydration and deformability
Acetylcholine releasePresynaptic inhibitionSecondary anticholinergic effects (weak)

The therapeutic scope of cetiedil primarily encompasses hematological and vascular disorders characterized by impaired microcirculation. Clinical studies have specifically validated its application in sickle cell disease for reducing painful crises, supported by its multifaceted effects on erythrocyte membrane physiology and improved blood flow dynamics [1] [9]. Exploratory research has additionally examined potential applications in Raynaud's phenomenon and other vasospastic conditions, though these indications remain less substantiated clinically [4]. The compound's unique pharmacological profile positions it as an experimental tool for characterizing calcium-activated potassium channels and studying erythrocyte membrane physiology, extending its utility beyond direct therapeutic applications into basic research contexts [4] [9].

Properties

CAS Number

14176-10-4

Product Name

Cetiedil

IUPAC Name

2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate

Molecular Formula

C20H31NO2S

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2

InChI Key

MMNICIJVQJJHHF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3

Synonyms

2-(hexahydro-1H-azepin-1-yl)ethyl alpha-cyclohexyl-3-thiopheneacetate citrate (1:1)
3-thiopheneacetic acid, alpha-cyclohexyl-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (1:1)
cetiedil
cetiedil citrate
cetiedil citrate (1:1)
cetiedil hydrochloride
cetiedil oxalate
Stratene

Canonical SMILES

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.